

Comprehensive Application Notes and Experimental Protocols for Rogletimide Research

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Rogletimide

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Introduction to Rogletimide

Rogletimide (also known as pyridoglutethimide) is a pharmaceutical compound that functions as a **selective aromatase inhibitor** with potential applications in cancer research and drug development. This compound represents an **early-generation aromatase inhibitor** structurally related to glutethimide but lacking significant sedative-hypnotic properties due to its specific molecular modifications [1]. **Rogletimide** was initially investigated for the treatment of **hormone-responsive breast cancer** but was never marketed commercially due to its lower potency compared to subsequent generations of aromatase inhibitors [1]. Despite its limited clinical development, **Rogletimide** remains a compound of significant research interest for understanding the evolution of aromatase inhibition strategies and for potential application in combinatorial therapeutic approaches.

The chemical structure of **Rogletimide** (C₁₂H₁₄N₂O₂) features a **piperidine-2,6-dione core** with an ethyl group and pyridin-4-yl substitution at the 3-position, giving it a molar mass of 218.256 g·mol⁻¹ [1] [2]. This structure differs from its predecessor aminoglutethimide primarily in the replacement of the phenyl ring with a pyridinyl group, which contributes to its **reduced side effect profile** while maintaining aromatase inhibitory activity [1]. As a Type II nonsteroidal aromatase inhibitor, **Rogletimide** acts reversibly by binding to and interfering with the cytochrome P450 heme moiety of the aromatase enzyme complex [1].

Drug Profile and Historical Development Data

Chemical Properties and Development Status

Rogletimide was investigated primarily during the 1980s and 1990s as a potential therapeutic agent for **breast cancer**, with research and development activities involving organizations such as **Schering-Plough** [3] [1]. The drug received **orphan designation** from regulatory bodies, a status designed to encourage development of treatments for rare diseases [3]. Despite reaching clinical trial phases, **Rogletimide's** development was ultimately discontinued, with no reported development activities since August 2002 [3].

The compound is classified pharmacologically as an **antineoplastic agent** and **hormone therapy** with a specific mechanism of action as an aromatase inhibitor [3]. In direct comparative clinical studies, **Rogletimide** demonstrated a **dose-dependent inhibition** of peripheral aromatization in postmenopausal women with breast cancer, with dosages ranging from 200 mg twice daily to 800 mg twice daily producing inhibition rates from 50.6% to 73.8% [1]. This efficacy profile positioned it between first-generation aromatase inhibitors like aminoglutethimide and subsequent more potent generations.

Comparative Clinical Efficacy Data

Table 1: Comparative Aromatase Inhibition Profile of **Rogletimide** and Other Aromatase Inhibitors

Generation	Medication	Dosage	% Inhibition	Class	IC ₅₀
First	Testolactone	250 mg 4x/day p.o.	?	Type I	?
First	Rogletimide	200 mg 2x/day p.o.	50.6%	Type II	?
First	Rogletimide	400 mg 2x/day p.o.	63.5%	Type II	?
First	Rogletimide	800 mg 2x/day p.o.	73.8%	Type II	?
First	Aminoglutethimide	250 mg 4x/day p.o.	90.6%	Type II	4,500 nM
Second	Formestane	250 mg 1x/day p.o.	57.3%	Type I	30 nM

Generation	Medication	Dosage	% Inhibition	Class	IC ₅₀
Second	Fadrozole	2 mg 2x/day p.o.	92.6%	Type II	?
Third	Exemestane	25 mg 1x/day p.o.	97.9%	Type I	15 nM
Third	Anastrozole	1 mg 1x/day p.o.	96.7–97.3%	Type II	10 nM
Third	Letrozole	0.5 mg 1x/day p.o.	98.4%	Type II	2.5 nM

Data compiled from scientific literature [1]

Modern Research Applications

Potential Applications in Contemporary Research

While **Rogletimide** is no longer in clinical development, it retains utility in several **research contexts**:

- **Mechanistic studies of aromatase inhibition:** **Rogletimide** serves as a valuable tool compound for understanding the structure-activity relationship of Type II aromatase inhibitors, particularly for investigating the **steroidogenic enzyme cascade** and its regulation in various tissue types [1].
- **Combinatorial therapy screening:** With recent advances in combinatorial drug discovery approaches like the **Combinatorial Drug Assembler (CDA)** platform, **Rogletimide** can be evaluated alongside other targeted agents to identify potential synergistic relationships [4]. This is particularly relevant given the recognition that cancer cells possess **compensatory mechanisms** that often limit the efficacy of single-pathway targeting [4] [5].
- **Signal transduction pathway analysis:** **Rogletimide** can be utilized in studies investigating crosstalk between hormonal signaling pathways and other critical cellular signaling networks such as **GPCR-activated ERK pathways** [6]. The interplay between aromatase inhibition and downstream signaling effectors represents an area of ongoing research interest.

- **Proteoform characterization studies:** Advanced proteomic techniques like **PEPPI-MS** (Polyacrylamide-Gel-Based Prefractionation for Analysis of Intact Proteoforms and Protein Complexes by Mass Spectrometry) can utilize tool compounds like **Rogletimide** to characterize changes in proteoform expression patterns resulting from aromatase inhibition [7].

Emerging Research Opportunities

The development of resistance to third-generation aromatase inhibitors in hormone-receptor-positive breast cancer has renewed interest in understanding **alternative inhibition strategies** where **Rogletimide** may provide mechanistic insights [1]. Additionally, the compound's specific structural properties make it a candidate for **prodrug modification** or incorporation into **targeted delivery systems** that could potentially overcome its limitations of potency. Research on **phytochemical-bioactive combinations** has revealed that natural compounds like curcumin, resveratrol, and EGCG can modulate multiple signaling pathways including PI3K/AKT, MAPK-ERK, Wnt, and Hedgehog [8], suggesting potential for combination studies with established aromatase inhibitors like **Rogletimide** to overcome compensatory pathway activation.

Experimental Protocols and Methodologies

Biochemical Aromatase Inhibition Assay

Purpose: To evaluate the direct inhibitory activity of **Rogletimide** on the aromatase enzyme complex.

Materials and Reagents:

- Human placental microsomes or recombinant aromatase expression system
- ^{14}C -androstenedione substrate (specific activity 50-60 mCi/mmol)
- **Rogletimide** test compound (prepare fresh 10 mM stock solution in DMSO)
- NADPH regenerating system (1.3 mM NADP^+ , 3.6 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (50 mM, pH 7.4)
- Charcoal suspension (5% in water)
- Scintillation cocktail and vials

Procedure:

- Prepare incubation mixtures containing 100 μL microsomal protein (0.5-1.0 mg/mL), potassium phosphate buffer, and varying concentrations of **Rogletimide** (0.1-100 μM) in a final volume of 500 μL .
- Pre-incubate mixtures for 5 minutes at 37°C in a water bath with shaking.
- Initiate reactions by adding ^{14}C -androstenedione substrate (final concentration 100 nM) and NADPH regenerating system.
- Incubate for 30 minutes at 37°C with continuous shaking.
- Terminate reactions by placing tubes on ice and adding 500 μL cold charcoal suspension.
- Centrifuge at 3000 \times g for 10 minutes at 4°C.
- Transfer aliquots of supernatant to scintillation vials, add scintillation cocktail, and quantify $^3\text{H}_2\text{O}$ formation by liquid scintillation counting.
- Calculate percentage inhibition relative to vehicle control and determine IC_{50} values using nonlinear regression analysis [1].

Cellular Aromatase Activity Assessment

Purpose: To measure the effects of **Rogletimide** on aromatase activity in intact cells.

Cell Culture and Treatment:

- Utilize aromatase-expressing cell lines (e.g., MCF-7aro, H295R)
- Culture cells in appropriate medium supplemented with 10% fetal bovine serum
- Plate cells at 5×10^4 cells/well in 24-well plates and allow to adhere overnight
- Treat with **Rogletimide** at concentrations ranging from 1 nM to 100 μM for 24 hours
- Include aminoglutethimide as a reference inhibitor and vehicle controls

Aromatase Activity Measurement:

- After pretreatment, incubate cells with 100 nM testosterone as substrate for 6-24 hours
- Collect culture medium and measure estradiol production using ELISA or LC-MS/MS
- Normalize estradiol values to total cellular protein content
- Express results as percentage inhibition relative to vehicle-treated controls [1]

Combinatorial Screening Protocol

Purpose: To identify synergistic interactions between **Rogletimide** and other targeted agents using transcriptional response modules.

Methodology:

- Generate disease-specific gene expression signatures from RNA-seq or microarray data
- Apply the **Combinatorial Drug Assembler (CDA)** algorithm to identify potential synergistic drug pairs
- Treat relevant cell models with **Rogletimide** alone and in combination with candidate partners identified through CDA analysis
- Assess combination effects using validated synergy models (e.g., Bliss independence or Loewe additivity)
- Validate synergistic pairs through dose-response matrix assays [4]

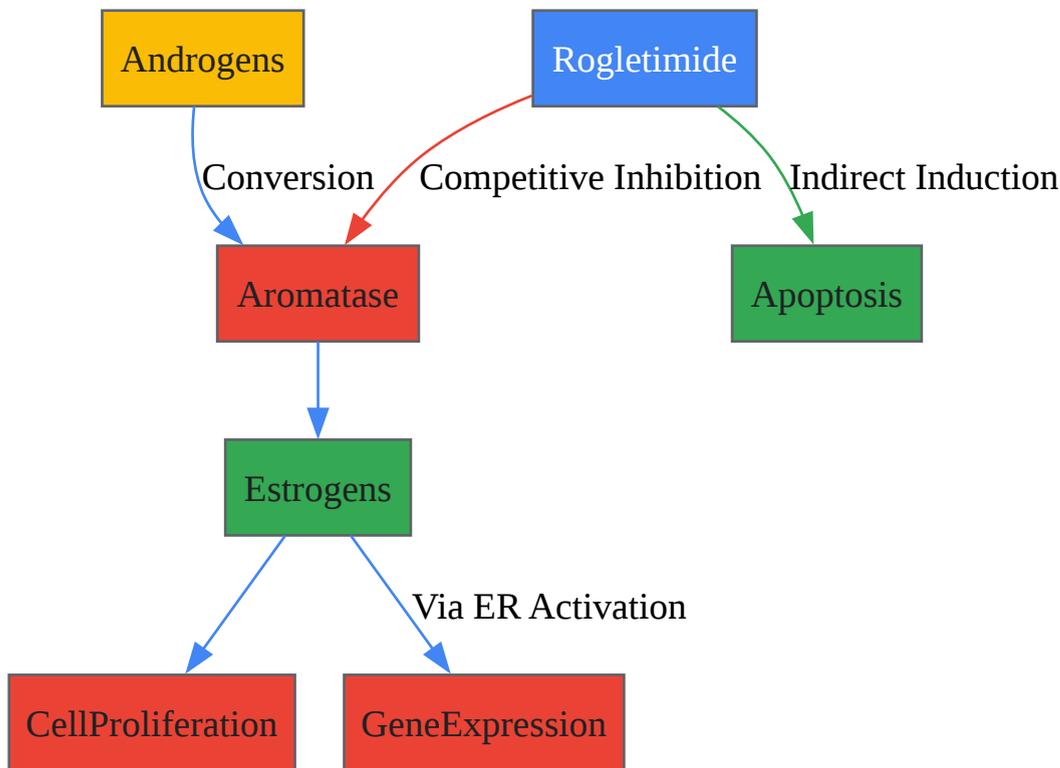
*Table 2: Experimental Conditions for **Rogletimide** Combination Screening*

Step	Parameter	Conditions	Output Measures
Cell culture	Model system	Breast cancer cell lines (MCF-7, MDA-MB-231)	Viability, proliferation
Compound treatment	Rogletimide range	0.1-100 μ M	Dose-response curve
Combination partners	Candidate agents	Phytochemicals, kinase inhibitors, etc.	Synergy scores
Assay duration	Time points	24, 48, 72 hours	IC ₅₀ shifts
Downstream analysis	Signaling pathways	PI3K/AKT, MAPK-ERK, apoptotic markers	Pathway modulation

Signaling Pathways and Mechanism of Action

Rogletimide functions primarily as a **reversible competitive inhibitor** of the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [1]. As a Type II aromatase inhibitor, it binds to the **cytochrome P450 heme moiety** of the enzyme, disrupting the catalytic activity through coordination with the iron atom in the active site. This mechanism differs from Type I steroidal inhibitors that act as substrate analogs and cause irreversible enzyme inactivation.

The following diagram illustrates **Rogletimide**'s primary molecular targets and downstream consequences:



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Figure 1: Rogletimide's mechanism of aromatase inhibition and downstream cellular effects. The compound competitively inhibits the conversion of androgens to estrogens, leading to reduced estrogen-mediated signaling.

The inhibition of estrogen biosynthesis by **Rogletimide** has **downstream consequences** on multiple signaling pathways:

- **Estrogen receptor signaling:** Reduced estrogen availability leads to decreased activation of both genomic and non-genomic estrogen receptor signaling, affecting processes such as cell proliferation, survival, and differentiation in hormone-responsive tissues [4].
- **GPCR-ERK crosstalk:** Estrogen deprivation can modulate **GPCR-activated ERK pathways**, potentially altering the balance between nuclear and cytosolic ERK signaling destinations [6]. This is significant because the subcellular localization of activated ERK determines downstream signaling consequences—nuclear ERK primarily affects transcription factors and gene expression, while cytosolic ERK modulates translation, mitosis, and apoptosis [6].

- **Cross-talk with other pathways:** **Rogletimide**-induced estrogen suppression may influence **Wnt/ β -catenin signaling**, **PI3K/AKT pathway**, and **inflammatory signaling networks** through complex endocrine feedback mechanisms [8] [5].

Technical Considerations and Limitations

Chemical Properties and Stability

Rogletimide possesses a **piperidine-2,6-dione structure** that confers moderate aqueous solubility but limited stability under extreme pH conditions. For in vitro studies, fresh stock solutions should be prepared in **DMSO** at concentrations not exceeding 100 mM, with aliquots stored at -20°C to prevent degradation. The compound exhibits pH-dependent stability, with optimal stability in the physiological pH range (7.0-7.8). Researchers should note that the compound may undergo **hydrolytic degradation** under strongly acidic or basic conditions, potentially generating 3-ethyl-3-(4-pyridinyl) glutaric acid and ammonium ion as degradation products.

Analytical Methods

High-performance liquid chromatography (HPLC) methods for **Rogletimide** quantification typically employ C18 reverse-phase columns with mobile phases consisting of acetonitrile and aqueous buffers (e.g., ammonium acetate or phosphate buffers) at neutral pH. Detection is optimally performed using **UV absorbance** at 260-265 nm, leveraging the compound's pyridine chromophore. For sensitive quantification in biological matrices, **LC-MS/MS** methods provide superior specificity and lower limits of detection, with characteristic mass transitions of m/z 219 \rightarrow 201 for **Rogletimide** [2].

Research Limitations

The primary research limitation of **Rogletimide** is its **lower potency** compared to subsequent generations of aromatase inhibitors, with reported IC_{50} values in cellular models approximately 100-1000-fold higher than third-generation agents like letrozole and anastrozole [1]. This reduced potency necessitates the use of higher concentrations in experimental settings, potentially increasing the risk of off-target effects. Additionally, the

compound exhibits **moderate plasma protein binding** (approximately 70-80% in human plasma), which should be considered when calculating free drug concentrations in experimental systems.

Conclusion

Rogletimide represents a **historically significant aromatase inhibitor** that continues to offer value as a research tool despite its limitations in clinical development. Its well-characterized mechanism of action as a Type II nonsteroidal aromatase inhibitor and its distinct chemical structure make it particularly useful for **comparative studies** of aromatase inhibition strategies and structure-activity relationships. The compound's potential application in **combinatorial therapy screening** and **signaling pathway analysis** aligns with contemporary drug discovery approaches that emphasize multi-target strategies and pathway-specific modulation. While its research applications require careful consideration of its potency limitations, **Rogletimide** remains a valuable compound for investigating endocrine signaling and developing novel therapeutic combinations for hormone-responsive conditions.

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